molecular formula C17H18ClFN2O2S B4778030 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine

Cat. No. B4778030
M. Wt: 368.9 g/mol
InChI Key: RMQVKBDUPXLUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis. This compound has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in regulating ion transport across epithelial cells. In

Mechanism of Action

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine selectively inhibits the CFTR channel by binding to a specific site on the protein. This binding site is located on the intracellular side of the CFTR protein, which is the side of the protein that faces the inside of the cell. By binding to this site, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine prevents the CFTR channel from opening, which reduces the transport of chloride ions across epithelial cells.
Biochemical and Physiological Effects:
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine can inhibit CFTR-mediated chloride transport in a dose-dependent manner. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to improve the function of the CFTR protein in cells with certain mutations, such as the F508del mutation.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine is its selectivity for the CFTR channel. This selectivity allows researchers to specifically target the CFTR channel without affecting other ion channels. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to be effective in a variety of cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic cells.
One limitation of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine is its relatively low potency. In order to achieve significant inhibition of the CFTR channel, relatively high concentrations of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine are required. This can make it difficult to use 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine. One area of research is the development of more potent CFTR inhibitors. This could potentially improve the efficacy of CFTR inhibition and reduce the amount of inhibitor required for effective treatment.
Another area of research is the development of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine analogs with improved pharmacokinetic properties. This could potentially improve the bioavailability and half-life of the inhibitor, which could improve its efficacy in vivo.
Finally, there is a need for further research on the safety and toxicity of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine. While 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to be well-tolerated in vitro and in animal studies, more research is needed to determine its safety and potential side effects in humans.
Conclusion:
In conclusion, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis. This compound selectively inhibits the CFTR channel, which plays a crucial role in regulating ion transport across epithelial cells. While 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has shown promise in preclinical studies, more research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the CFTR gene, which encodes the CFTR protein. The CFTR protein is a chloride channel that regulates the transport of chloride ions across epithelial cells. Mutations in the CFTR gene lead to the production of a defective CFTR protein, which results in the accumulation of thick, sticky mucus in the lungs and other organs.
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to selectively inhibit the CFTR channel, which can help to reduce the production of thick, sticky mucus in the lungs of cystic fibrosis patients. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to improve the function of the CFTR protein in cells with certain mutations, which could potentially expand the number of patients who could benefit from this treatment.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S/c18-16-7-4-8-17(19)15(16)13-24(22,23)21-11-9-20(10-12-21)14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQVKBDUPXLUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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